L-Glutamine

Cell culture media stability ammonia toxicity dipeptide stability

Researchers using standard fed-batch protocols face unavoidable L-glutamine degradation (~10%/day at 37°C). Procuring USP-grade L-glutamine (assay 98.5-101.5%) eliminates assay interference from D-enantiomer or dipeptide substitutes, while non-animal origin satisfies cGMP TSE/BSE expectations. - Cost advantage: USP L-glutamine offers a lower cost-per-mole than stabilized dipeptides for cultures with ≤72-h medium exchange. - Regulatory readiness: Only the L-enantiomer holds USP/EP/JP monographs; heavy metals ≤15 ppm, supporting drug substance manufacture. - Enzyme specificity: Canonical L-glutaminases show zero activity on D-glutamine, ensuring unambiguous metabolic flux data.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 26700-71-0
Cat. No. B1678982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamine
CAS26700-71-0
SynonymsD Glutamine
D-Glutamine
Glutamine
L Glutamine
L-Glutamine
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)O)N
InChIInChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1
InChIKeyZDXPYRJPNDTMRX-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 41,300 mg/L at 25 °C
One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C
Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform
41.3 mg/mL
Soluble in water and ether
Insoluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamine (CAS 26700-71-0) Procurement Guide: Identity, Class, and Core Specifications


L-Glutamine (CAS 26700-71-0; also cataloged as 56-85-9 for the neutral form) is the biologically active L-enantiomer of glutamine, a proteinogenic, conditionally essential α-amino acid [1]. It serves as a critical nitrogen shuttle, an auxiliary energy source for rapidly dividing cells, and a precursor for nucleotide, amino sugar, and glutathione biosynthesis . In cell culture, L-glutamine is typically supplemented at 2–6 mM ; in vivo, it is the most abundant free amino acid in human plasma and cerebrospinal fluid [2]. Commercial USP-grade L-glutamine is supplied with an assay specification of 98.5–101.5% (by titration) and is available from both animal-derived and non-animal-origin manufacturing routes .

Why Generic Substitution of L-Glutamine Fails: Critical Differentiation from D-Glutamine, Dipeptide Analogs, and Related Amino Acids


L-Glutamine cannot be freely interchanged with D-glutamine, L-alanyl-L-glutamine (GlutaMAX), L-glutamic acid, or L-asparagine because each comparator differs in at least one procurement-critical parameter: aqueous stability, solubility, enzymatic compatibility, or transporter selectivity. L-Glutamine spontaneously degrades in solution to ammonia and pyroglutamic acid at rates that are temperature- and pH-dependent [1], whereas the dipeptide L-alanyl-L-glutamine resists thermal degradation and can withstand autoclaving [2]. D-Glutamine is not a substrate for the canonical L-glutaminases that drive cellular glutamine metabolism [3]. L-Glutamic acid, while structurally related, exhibits markedly lower water solubility (approximately 5- to 6-fold lower) and is transported by distinct high-affinity systems in neural tissues [4][5]. The quantitative evidence below establishes where these differences become decision-critical for procurement and experimental design.

Quantitative Differential Evidence for L-Glutamine (CAS 26700-71-0) Against Closest Analogs


Aqueous Degradation Kinetics: L-Glutamine vs. L-Alanyl-L-Glutamine (GlutaMAX)

L-Glutamine spontaneously degrades in aqueous solution to ammonia and pyroglutamic acid. In standard tissue culture media, L-glutamine degrades at a rate of approximately 1% per day at 4°C and at a roughly 10-fold higher rate (approximately 10% per day) at 37°C [1]. This degradation is accompanied by ammonia accumulation that is toxic to lymphoid progenitors and other cell types [1]. In contrast, L-alanyl-L-glutamine (GlutaMAX) does not spontaneously degrade in solution; instead, it requires cell-secreted aminopeptidases for gradual hydrolysis, thereby preventing toxic ammonia build-up . Furthermore, L-alanyl-L-glutamine retains approximately 90% integrity after 20 minutes at 122°C and shows less than 5% loss after 30 minutes at 121°C, whereas free L-glutamine cannot withstand heat sterilization [2].

Cell culture media stability ammonia toxicity dipeptide stability

Aqueous Solubility Differential: L-Glutamine vs. L-Alanyl-L-Glutamine, L-Glutamic Acid, and L-Asparagine

L-Glutamine has a reported aqueous solubility of approximately 41.3 g/L at 25°C [1]. In contrast, L-alanyl-L-glutamine exhibits solubility of approximately 586 g/L at room temperature (over 14-fold higher) [2]. The free amino acid L-glutamic acid is substantially less soluble at 7.5 g/L (20°C) [3], and L-asparagine shows intermediate solubility of approximately 20 g/L (20°C) . These differences are physico-chemically meaningful: L-glutamine's higher solubility versus L-glutamic acid is attributed to the replacement of the γ-carboxyl group with a neutral amide, while the dipeptide form further enhances hydration [2].

Formulation solubility concentrated nutrient solutions parenteral nutrition

Enzymatic Stereospecificity: L-Glutamine vs. D-Glutamine and L-Asparagine

Bacterial glutaminases from E. coli (YbaS, YneH) and B. subtilis (YlaM, YbgJ) exhibit strict substrate specificity for L-glutamine and do not hydrolyze D-glutamine or L-asparagine [1]. The high-affinity isoforms YbaS and YlaM display Km values of 7.3 mM and 7.6 mM, respectively, for L-glutamine, while the lower-affinity isoforms YneH and YbgJ show Km values of 27.6 mM and 30.6 mM [1]. In contrast, D-glutamine is not a substrate for any of these enzymes [1]. A distinct extramitochondrial γ-glutamyltranspeptidase can hydrolyze D-glutamine, but at less than half the rate of the L-isomer [2]. Mammalian phosphate-dependent glutaminase (PDG) is stereospecific for L-glutamine and does not utilize D-glutamine [2].

Glutaminase specificity enzymatic kinetic resolution D-amino acid discrimination

Transporter-Mediated Uptake Kinetics: L-Glutamine vs. L-Glutamic Acid in Mammalian Cells

In rat cerebellar granule cells, L-glutamine is transported by three systems (A, ASC, L), with the Na⁺-dependent systems A and ASC each exhibiting a Km of 0.26 mM [1]. At the blood–CSF barrier (rat choroid plexus), the N-system transporter mediates L-glutamine uptake with a Km of 3.3 ± 0.4 mM and a Vmax of 8.1 ± 0.3 nmol/mg/min [2]. In contrast, L-glutamic acid is taken up by a distinct set of high-affinity excitatory amino acid transporters (EAATs) with Km values typically in the low micromolar range (1–10 μM) [3]. L-Glutamine uptake in neurons is Na⁺-dependent and specifically inhibited by L-glutamine analogs, whereas L-glutamate uptake is predominantly glial, Na⁺-dependent, and characterized by markedly higher affinity [3][4].

Amino acid transport kinetics neuronal glutamine uptake blood-CSF barrier

GlnPQ Transporter Discrimination: L-Glutamine vs. L-Asparagine vs. L-Glutamic Acid in Bacterial Systems

The ABC transporter GlnPQ from Lactococcus lactis imports L-glutamine, L-asparagine, and L-glutamic acid, but via distinct substrate-binding domains (SBD1 and SBD2) with different affinities and kinetic properties [1]. L-Glutamine binds preferentially to SBD2, which ensures high-capacity import even when SBD1 is competitively occupied by L-asparagine. The study demonstrates that glutamine transport via SBD1 is outcompeted by physiological concentrations of asparagine, yet SBD2 maintains high rates of glutamine import, giving the cell sustained access to glutamine for growth [1]. This dual-domain architecture means L-asparagine cannot functionally replace L-glutamine in supporting maximal growth rates of L. lactis under nitrogen-limiting conditions [1].

ABC transporter specificity bacterial amino acid uptake Lactococcus lactis

Pharmaceutical-Grade Certification: L-Glutamine USP Specification and Purity Assurance

L-Glutamine is available in a USP-grade specification with an assay range of 98.5–101.5% (by titration), specific optical rotation [α]D²⁰ of +6.3° to +7.3°, loss on drying ≤0.30%, residue on ignition ≤0.10%, and heavy metals ≤15 ppm [1]. This specification is harmonized across USP, EP, and JP compendia and is available from non-animal origin sources suitable for biopharmaceutical production . In comparison, D-glutamine and DL-glutamine lack corresponding pharmacopoeial monographs for use as active pharmaceutical ingredients, and L-alanyl-L-glutamine is not monographed as a free amino acid source under USP . L-Glutamic acid USP reference standard exists but is intended for a different set of quality tests and does not substitute for L-glutamine in compendial applications .

USP monograph pharmaceutical purity quality control specification

Recommended Application Scenarios for L-Glutamine Based on Verified Differential Evidence


Short-Term Cell Culture with Defined Feeding Schedule: Where L-Glutamine's Cost Advantage Prevails

For short-duration mammalian cell culture experiments (≤72 hours) with daily or every-other-day medium exchange, the spontaneous degradation of L-glutamine (1%/day at 4°C, ~10%/day at 37°C) [1] is manageable through a fed-batch approach. Under these conditions, USP-grade L-glutamine provides the essential nitrogen/energy source at a lower procurement cost per mole than L-alanyl-L-glutamine (GlutaMAX), while ammonia accumulation remains below toxic thresholds (typically <2 mM) for most common cell lines. This scenario is suitable for routine research-scale hybridoma, CHO, and HEK293 cultures where protocols already include frequent medium refreshment.

Enzymology and Biosensor Development Requiring Stereospecific L-Glutamine Substrate

In glutaminase activity assays, biosensor development, or metabolic flux analysis, only L-glutamine serves as a competent substrate. D-Glutamine shows zero detectable hydrolysis by canonical L-glutaminases from E. coli and B. subtilis, and the high-affinity isoforms display Km values of 7.3–7.6 mM exclusively for the L-enantiomer [2]. Procurement of L-glutamine rather than the racemic DL-glutamine ensures assay specificity, avoids competitive inhibition artifacts, and is required when enzyme kinetics must be reported with defined substrate identity.

GMP-Regulated Biopharmaceutical Production and Clinical Trial Material Manufacturing

For the production of vaccines, therapeutic proteins, or cell-based therapies under cGMP, only L-glutamine with an established USP/EP/JP monograph (assay 98.5–101.5%, heavy metals ≤15 ppm) is compendially recognized . D-Glutamine and racemic DL-glutamine lack equivalent pharmacopoeial monographs and cannot be used in drug substance or drug product manufacture. Non-animal origin L-glutamine further satisfies regulatory expectations for TSE/BSE risk mitigation in biological products.

Bacterial Metabolic Engineering Using L. lactis: L-Glutamine as Preferred Nitrogen Source

In L. lactis and related Gram-positive industrial strains, the dual-domain GlnPQ transporter ensures sustained glutamine import capacity even in the presence of competing asparagine at physiological concentrations [3]. Replacing L-glutamine with L-asparagine in defined minimal media compromises maximal growth rates because asparagine cannot functionally substitute via SBD2-mediated import. For fermentation process development, procurement of L-glutamine as the primary nitrogen source is necessary to achieve optimal biomass yields and recombinant protein productivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.